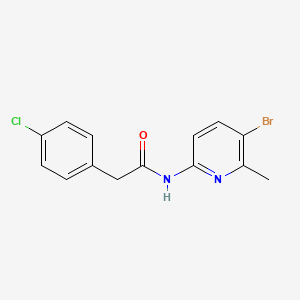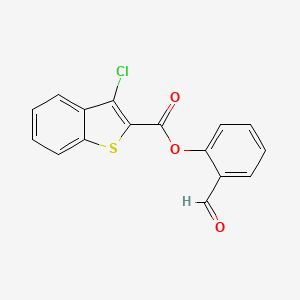
3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been extensively studied due to its potential applications in the field of medicinal chemistry. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone have been investigated in various studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to inhibit the replication of the influenza virus, which is a promising effect for the development of antiviral drugs.
实验室实验的优点和局限性
One of the advantages of using 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, which makes it a promising compound for the development of drugs. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some studies, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone. One direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, it may be useful to investigate its structure-activity relationship to understand its biological activities in more detail. Finally, it may be beneficial to study its pharmacokinetics and pharmacodynamics to understand its behavior in the body and its potential side effects.
Conclusion:
In conclusion, 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone is a promising compound that has been extensively studied for its potential applications in medicinal chemistry. Its synthesis method has been achieved through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. Although it has some limitations, it has several advantages that make it a promising compound for the development of drugs. There are several future directions for the research on this compound, which may lead to the development of new drugs for various diseases.
合成方法
The synthesis of 3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has been achieved through various methods. One of the most commonly used methods is the reaction between 5-bromo-2-chloropyridine and 2-amino-3-methylbenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 120-130°C. The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
3-(5-bromo-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In particular, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have antiviral activity against the influenza virus.
属性
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c1-9-17-12-5-3-2-4-11(12)14(19)18(9)13-7-6-10(15)8-16-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDWUFSIQOLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)


![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)
